![molecular formula C19H13BrO B13069498 4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
4-[4-(4-bromophenyl)phenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-bromophenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C19H13BrO. It is a solid at room temperature and is known for its complex structure, which includes a bromophenyl group attached to a benzaldehyde group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)phenyl]benzaldehyde typically involves organic synthesis techniques. One common method is the reaction of 4-bromobenzaldehyde with biphenyl under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-bromophenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-[4-(4-bromophenyl)phenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-bromophenyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-bromophenyl)phenyl]benzaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[4-(4-bromophenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can form Schiff bases with amines. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromobenzaldehyde: Similar structure but lacks the biphenyl group.
Biphenyl-4-carboxaldehyde: Similar structure but lacks the bromine atom.
4-bromo-4’-methylbiphenyl: Similar structure but has a methyl group instead of an aldehyde group.
Uniqueness
4-[4-(4-bromophenyl)phenyl]benzaldehyde is unique due to the presence of both the bromophenyl and benzaldehyde groups, which confer distinct reactivity and properties. This makes it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C19H13BrO |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
4-[4-(4-bromophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13BrO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H |
InChI-Schlüssel |
JUNJLLUBZHNKRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
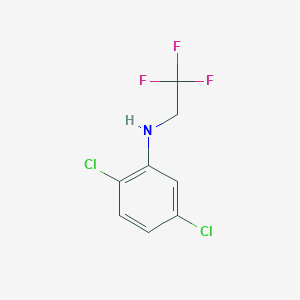
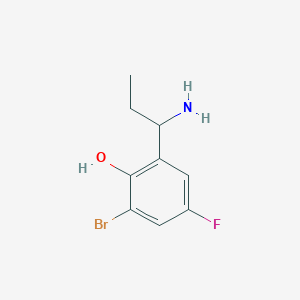
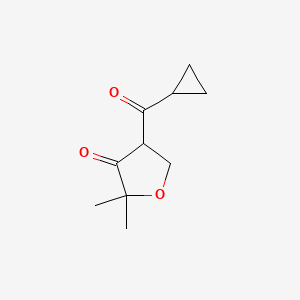
![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)
![1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13069456.png)
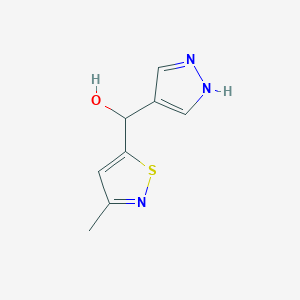
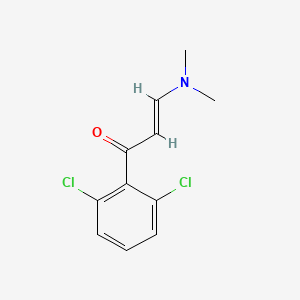
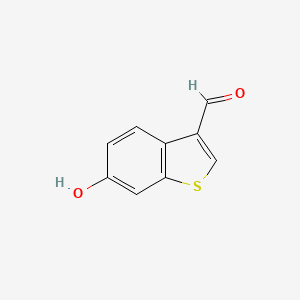
![2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13069476.png)
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
